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molecular formula C22H25N5O B8301144 1H-indole, 2-[[4-[3-(1-pyrrolidinyl)-2-pyridinyl]-1-piperazinyl]carbonyl]-

1H-indole, 2-[[4-[3-(1-pyrrolidinyl)-2-pyridinyl]-1-piperazinyl]carbonyl]-

Cat. No. B8301144
M. Wt: 375.5 g/mol
InChI Key: ALXCIIZBWUOJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05563142

Procedure details

Following the general procedure of EXAMPLE 16A and making non-critical variations but starting with indole-2-carboxylic acid (0.12 g), 1-[3-(1-pyrrolidinyl)-2pyridinyl]piperazine (PREPARATION 48, 0.17 g) and 1-(ethyl)-3-(dimethylaminopropyl)carbodiimide (0.17 g), the title compound is obtained, mp 181°-182°.
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
1-[3-(1-pyrrolidinyl)-2pyridinyl]piperazine
Quantity
0.17 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=O.[N:13]1([C:18]2[C:19]([N:24]3[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]3)=[N:20][CH:21]=[CH:22][CH:23]=2)[CH2:17][CH2:16][CH2:15][CH2:14]1.C(N=C=NCCCN(C)C)C>>[CH2:15]1[CH2:14][N:13]([C:18]2[CH:23]=[CH:22][CH:21]=[N:20][C:19]=2[N:24]2[CH2:25][CH2:26][N:27]([C:10]([C:2]3[NH:1][C:9]4[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=4)[CH:3]=3)=[O:12])[CH2:28][CH2:29]2)[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Step Two
Name
1-[3-(1-pyrrolidinyl)-2pyridinyl]piperazine
Quantity
0.17 g
Type
reactant
Smiles
N1(CCCC1)C=1C(=NC=CC1)N1CCNCC1
Step Three
Name
Quantity
0.17 g
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CCN(C1)C2=C(N=CC=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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